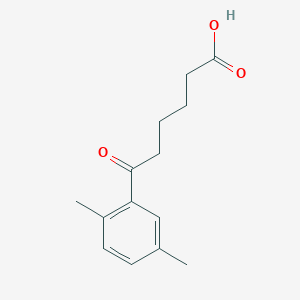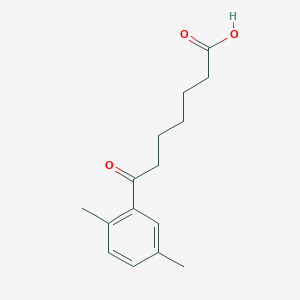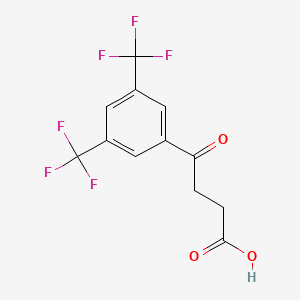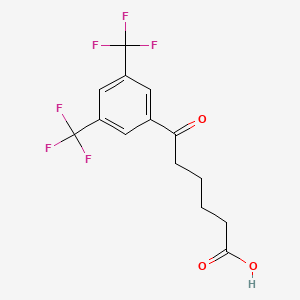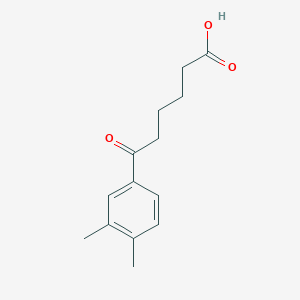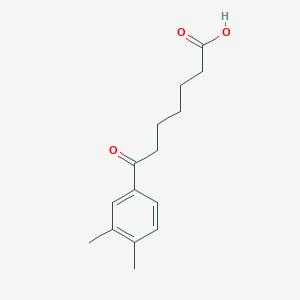
7,7-Dimethyl-6-oxooctanoic acid
Overview
Description
7,7-Dimethyl-6-oxooctanoic acid is a chemical compound with the molecular formula C10H18O3 . It falls under the category of heterocyclic organic compounds .
Molecular Structure Analysis
The molecular structure of 7,7-Dimethyl-6-oxooctanoic acid is represented by the formula C10H18O3 . The InChI key for this compound is ZHJHGTLWVOXQFF-UHFFFAOYSA-N . The canonical SMILES representation is CC©©C(=O)CCCCC(=O)O .Physical And Chemical Properties Analysis
7,7-Dimethyl-6-oxooctanoic acid has a molecular weight of 186.25 g/mol . It has a boiling point of 323.1ºC at 760 mmHg and a flash point of 163.4ºC . The density of this compound is 1.004g/cm³ .Scientific Research Applications
Metabolism and Degradation Studies
- α-Oxidation in Degradation of Branched-Chain Fatty Acids : The metabolism of β-methyl fatty acids, similar to 7,7-Dimethyl-6-oxooctanoic acid, has been studied in both healthy humans and patients with Refsum's disease. This research demonstrated that such acids can undergo α-decarboxylation, making them susceptible to normal β-oxidation. This pathway fails in patients with Refsum's disease, which may explain the accumulation of phytanic acid (Stokke, Try, & Eldjarn, 1967).
Chemical Synthesis and Reactions
- Synthesis and Chemical Reactions : A study on the condensation of 7-oxooctyl 7-oxooctanoate with various compounds showed the formation of macrocyclic lactones containing a ketone azine fragment. This indicates potential synthetic applications for similar compounds, including 7,7-Dimethyl-6-oxooctanoic acid (Ishmuratov et al., 2015).
Biological Activity
- Inhibition of Leukotriene Biosynthesis : Analogs of arachidonic acid, structurally similar to 7,7-Dimethyl-6-oxooctanoic acid, have been shown to inhibit leukotriene biosynthesis. This suggests potential biological activities for 7,7-Dimethyl-6-oxooctanoic acid in similar pathways (Cohen et al., 1984).
Antioxidant Properties
- Oxidative Damage Prevention : Dimethylarsinic acid, a metabolite of inorganic arsenics with structural similarities to 7,7-Dimethyl-6-oxooctanoic acid, was found to induce oxidative damage. This suggests that structurally similar compounds like 7,7-Dimethyl-6-oxooctanoic acid might also interact with oxidative processes (Yamanaka et al., 2001).
properties
IUPAC Name |
7,7-dimethyl-6-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,3)8(11)6-4-5-7-9(12)13/h4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJHGTLWVOXQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645367 | |
| Record name | 7,7-Dimethyl-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56721-58-5 | |
| Record name | 7,7-Dimethyl-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










